molecular formula C13H17NO3S B2968356 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide CAS No. 896019-92-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide

Cat. No.: B2968356
CAS No.: 896019-92-4
M. Wt: 267.34
InChI Key: BDRFLLQDTMIZLW-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. The structure of this small molecule, which incorporates a benzamide group linked to a sulfone-containing tetrahydrothiophene ring, suggests potential for interaction with various biological targets. Its core scaffold is characteristic of compounds designed for high-affinity binding and selectivity, often seen in the development of enzyme inhibitors . Researchers may investigate this molecule as a key intermediate or a novel pharmacophore for modulating protein function. The tetrahydrothiophene-1,1-dioxide moiety can act as a polar, conformationally constrained element, potentially influencing the compound's solubility and its interactions within enzyme binding pockets. This makes it a valuable tool for structure-activity relationship (SAR) studies aimed at optimizing potency and metabolic stability in lead compound series. Further investigation is required to fully elucidate its specific mechanism of action and primary research applications. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-10-4-3-5-11(8-10)13(15)14(2)12-6-7-18(16,17)9-12/h3-5,8,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDRFLLQDTMIZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide typically involves the reaction of 3-methylbenzoyl chloride with 1,1-dioxidotetrahydrothiophene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents Key Features Applications/Reactivity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide N: 1,1-dioxidotetrahydrothiophen-3-yl; Benzamide: C3 methyl Sulfone group (electron-withdrawing), dual methyl groups Potential stability in harsh conditions; possible use in metal-catalyzed reactions .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () N: 2-hydroxy-1,1-dimethylethyl; Benzamide: C3 methyl N,O-bidentate directing group Metal-catalyzed C–H bond functionalization; validated by X-ray crystallography .
N-(2-Ethynylphenyl)-N,3-dimethylbenzamide () N: 2-ethynylphenyl; Benzamide: C3 methyl Ethynyl group (π-electron-rich) Cycloisomerization reactions; high yield (96%) via benzoyl chloride coupling .
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-3-fluoro-N-(4-methylphenyl)benzamide () N: 1,1-dioxidothiophen-3-yl; Benzamide: C3 fluoro, N: 4-methylphenyl Fluorine (electron-withdrawing), bulky aryl group Enhanced electronic modulation; potential for fluorinated drug candidates .
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide () N: benzyl; Benzamide: C4 chloro, C3 nitro Nitro (strong EWG), benzyl (steric bulk) High molecular weight (408.86); likely use in specialty chemistry or prodrugs .

Electronic and Steric Comparisons

  • Sulfone vs. Hydroxyl Groups : The sulfone group in the target compound enhances stability and electron withdrawal compared to the hydroxyl group in ’s compound, which instead facilitates coordination in catalysis .
  • Methyl vs.
  • Fluorine vs. Methyl : The fluorine substituent in ’s compound increases polarity and metabolic stability compared to the target’s methyl group, which may improve lipophilicity .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~325 g/mol (estimated) 235.3 g/mol 408.86 g/mol
Key Functional Groups Sulfone, methyl Hydroxyl, methyl Nitro, benzyl
Solubility Moderate (sulfone polarity) High (hydroxyl group) Low (bulky substituents)

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a sulfonyl group and a dimethylbenzamide moiety. Its molecular formula is C₁₃H₁₅N₃O₂S, with a molecular weight of approximately 273.35 g/mol.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of related compounds against various cancer cell lines, demonstrating IC₅₀ values that suggest potent antiproliferative activity.

CompoundCell LineIC₅₀ (µM)
Compound AA549 (Lung)2.12 ± 0.21
Compound BHCC827 (Lung)5.13 ± 0.97
Compound CNCI-H358 (Lung)0.85 ± 0.05

These findings indicate that modifications in the chemical structure can enhance or diminish antitumor efficacy .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. A comparative analysis of its activity against common bacterial strains such as E. coli and S. aureus revealed promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10

These results suggest that the compound may serve as a lead for developing new antibacterial agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may interact with DNA or inhibit specific enzymes involved in cell proliferation and bacterial metabolism.

Case Study 1: Antitumor Efficacy in Vivo

A recent in vivo study examined the antitumor effects of this compound on mice bearing xenograft tumors derived from human lung cancer cells. Treatment with this compound resulted in a significant reduction in tumor volume compared to the control group.

Case Study 2: Safety Profile Assessment

Another study focused on the safety profile of the compound through acute toxicity tests in rats. The results indicated no significant adverse effects at therapeutic doses, supporting its potential for further clinical development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N,3-dimethylbenzamide?

  • Methodology : The synthesis typically involves coupling 3-methylbenzoic acid derivatives with a tetrahydrothiophene sulfone amine. A common approach is to form the acid chloride intermediate using dehydrating agents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the sulfone-modified amine under inert conditions (e.g., nitrogen atmosphere). Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used, with reaction temperatures optimized between 0°C and 25°C .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete conversion. Purification often requires column chromatography with gradients of ethyl acetate/hexane.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystallization is achieved by slow evaporation of a saturated ethanol or methanol solution. For example, SCXRD analysis of analogous benzamide derivatives revealed dihedral angles between aromatic and amide groups (e.g., 33.93° in 2-amino-N,3-dimethylbenzamide) and intramolecular hydrogen bonding patterns .
  • Alternative Techniques : NMR (¹H/¹³C), FTIR (amide I/II bands), and high-resolution mass spectrometry (HRMS) validate molecular connectivity.

Q. What are the critical storage conditions for this compound?

  • Recommendations : Store in amber vials under inert gas (argon/nitrogen) at −20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture, as sulfone and amide groups are hygroscopic .

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